N-(4-fluorophenyl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-fluorophenyl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide, also known as FMI-41, is a novel and potent inhibitor of the protein kinase CK1ε. CK1ε is a serine/threonine kinase that is involved in a variety of cellular processes, including circadian rhythm regulation, DNA damage response, and Wnt signaling. Inhibition of CK1ε has been shown to have therapeutic potential in a number of diseases, including cancer, neurodegenerative disorders, and sleep disorders.
Aplicaciones Científicas De Investigación
Anti-Epileptic Drug Development
Research focused on optimizing a compound similar in structure, identified DSP-0565 as a strong, broad-spectrum anti-epileptic drug (AED) candidate. This compound, derived from optimizing the sulfonamide group for better ADME (absorption, distribution, metabolism, and excretion) profiles, showed anti-convulsant activity in various models with a good safety margin, marking it as a clinical candidate. This highlights the potential of structurally related compounds in developing new AEDs (Tanaka et al., 2019).
Antiviral Research
A study on a molecule structurally related to N-(4-fluorophenyl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide showed promise as a novel antiviral agent against COVID-19. The molecule was synthesized and characterized, with its potential for antiviral potency investigated through docking against SARS-CoV-2 protein. The study provided insights into the molecule's interaction with the virus, suggesting its potential in COVID-19 therapeutic strategies (Mary et al., 2020).
Immunomodulation in Cancer Therapy
Another study on a similar compound, N-[4-[(4-fluorophenyl)sulfonyl]phenyl] acetamide, demonstrated its ability to modify the reactivity of lymphoid cell populations affected by tumor growth. The compound enhanced the response of lymphocytes to tumor cells, augmenting tumor cell destruction and showing potential as an immunomodulatory agent in cancer therapy (Wang et al., 2004).
Cytotoxic Activity Against Cancer
Research into novel sulfonamide derivatives, including compounds structurally related to the one , has shown significant cytotoxic activity against breast and colon cancer cell lines. This points to the potential application of such compounds in developing new cancer therapies (Ghorab et al., 2015).
Synthesis and Characterization for Antimicrobial Studies
Studies on sulfanilamide derivatives, including N-substituted ones, have been synthesized and characterized for their antimicrobial activities. This research contributes to the understanding of structure-activity relationships and the potential for developing new antimicrobial agents (Lahtinen et al., 2014).
Propiedades
IUPAC Name |
N-(4-fluorophenyl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2OS/c1-11-17(14-4-2-3-5-15(14)19-11)22-10-16(21)20-13-8-6-12(18)7-9-13/h2-9,19H,10H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXHQMZSNWSWJGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)SCC(=O)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.